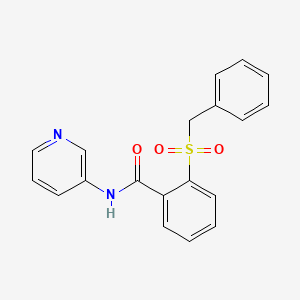![molecular formula C20H24N2OS B4438561 N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)
N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide
Descripción general
Descripción
N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide involves its ability to inhibit the activity of CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, differentiation, and apoptosis. N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide binds to the ATP-binding site of CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition of CK2 activity leads to a variety of cellular effects, including decreased cell growth and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide are primarily related to its inhibition of CK2 activity. Inhibition of CK2 has been shown to decrease cell growth and induce apoptosis in a variety of cell types. Additionally, N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit CK2 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide in lab experiments is its ability to selectively inhibit CK2 activity. This allows researchers to study the effects of CK2 on various cellular processes without the confounding effects of other kinases. However, one limitation of using N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide is its potential for off-target effects. N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of other kinases, including DYRK1A and PIM1, which may complicate its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. CK2 is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to decrease tumor growth and induce apoptosis. Additionally, N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the role of certain enzymes in biological processes. N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which is involved in many cellular processes including cell growth, differentiation, and apoptosis. By inhibiting CK2, N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide can be used to study the effects of this enzyme on various cellular processes.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-24-19-7-5-6-18(14-19)21-20(23)17-10-8-16(9-11-17)15-22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMXWOIPIWABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4438503.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4438508.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-1H-indol-3-yl)ethanone](/img/structure/B4438515.png)
![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4438526.png)
![N-[3-(acetylamino)-4-methylphenyl]benzamide](/img/structure/B4438531.png)


![3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4438550.png)
![4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)